molecular formula C10H13Br2NO B15061138 3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide

3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide

Cat. No.: B15061138
M. Wt: 323.02 g/mol
InChI Key: YEJPVFUSJYDQBT-UHFFFAOYSA-N
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Description

3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide is a chemical compound that features a pyridine ring substituted with a 4-bromobut-1-enyl group and a methoxy group The hydrobromide salt form enhances its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxypyridine and 4-bromobut-1-ene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the 5-methoxypyridine, making it more nucleophilic.

    Coupling Reaction: The deprotonated 5-methoxypyridine reacts with 4-bromobut-1-ene in the presence of a palladium catalyst to form the desired product.

    Purification: The product is purified using column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the double bond in the butenyl group can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogenation reactions using palladium on carbon as a catalyst are common.

Major Products Formed

    Substitution Products: Formation of 3-(4-substituted-but-1-enyl)-5-methoxypyridine derivatives.

    Oxidation Products: Formation of 3-(4-bromo-1-oxo-butyl)-5-methoxypyridine derivatives.

    Reduction Products: Formation of 3-(4-bromobutyl)-5-methoxypyridine derivatives.

Scientific Research Applications

3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: Used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromobut-1-enyl)-5-methoxybenzene
  • 4-Bromobut-1-enyl)cyclopropane
  • 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene

Uniqueness

3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. Its methoxy group and bromobut-1-enyl substitution make it a versatile intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C10H13Br2NO

Molecular Weight

323.02 g/mol

IUPAC Name

3-(4-bromobut-1-enyl)-5-methoxypyridine;hydrobromide

InChI

InChI=1S/C10H12BrNO.BrH/c1-13-10-6-9(7-12-8-10)4-2-3-5-11;/h2,4,6-8H,3,5H2,1H3;1H

InChI Key

YEJPVFUSJYDQBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C=CCCBr.Br

Origin of Product

United States

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